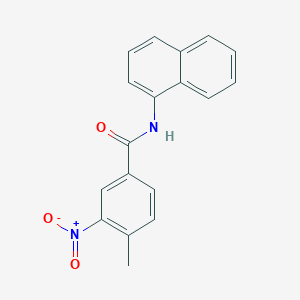![molecular formula C18H24N4O2 B5806722 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative and is also known as AZD8055. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves the inhibition of the mTOR pathway. This pathway plays a crucial role in regulating cell growth and proliferation, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting this pathway, AZD8055 can prevent the growth and proliferation of cancer cells and has shown promising results in preclinical studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole in lab experiments has several advantages. It is a potent inhibitor of the mTOR pathway, making it a valuable tool for studying this pathway and its role in various cellular processes. Additionally, it has shown promising results in preclinical studies as a potential cancer treatment. However, there are also limitations to its use in lab experiments. The synthesis of the compound is complex and requires careful control of reaction conditions, and it may not be suitable for all experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole. One area of research is the development of more efficient synthesis methods for the compound, which could make it more widely available for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including cancer research and drug development. Finally, there is a need for more research to explore the limitations and potential side effects of using this compound in lab experiments.
Synthesemethoden
The synthesis of 2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole involves a series of chemical reactions. The compound can be synthesized using a multi-step process that involves the reaction of benzimidazole with various reagents to form the final product. The process is complex and requires careful control of reaction conditions to achieve high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation. This makes it a valuable tool for studying the mTOR pathway and its role in various cellular processes.
Eigenschaften
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-morpholin-4-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-16(21-7-9-24-10-8-21)18(23)22-11-13(12-22)17-19-14-5-3-4-6-15(14)20-17/h3-6,13,16H,2,7-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJPVZQKRRANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)C2=NC3=CC=CC=C3N2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-2,6-difluorobenzamide](/img/structure/B5806666.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)
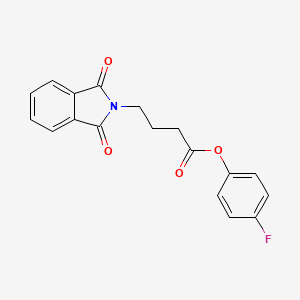
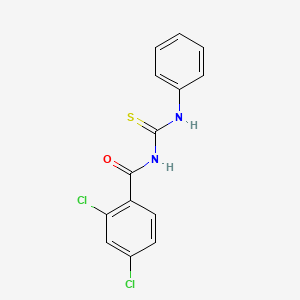
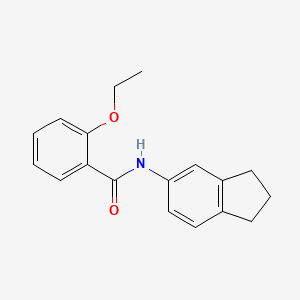
![ethyl {[5-acetyl-3-(aminocarbonyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B5806700.png)
![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)
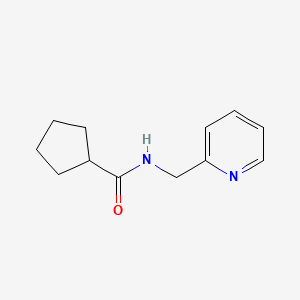
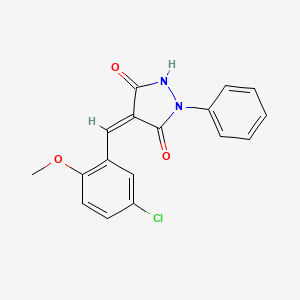
![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![1-[(2-bromo-4-chlorophenyl)sulfonyl]piperidine](/img/structure/B5806725.png)
